Methyl 2-(2-hydroxybenzylamino)acetate
Description
Methyl 2-(2-hydroxybenzylamino)acetate is a synthetic organic compound characterized by an ester group (-COOCH₃), an amino linkage (-NH-), and a 2-hydroxybenzyl moiety. This structure combines aromatic, hydrogen-bonding (via the hydroxyl group), and nucleophilic properties (via the amino and ester groups), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-[(2-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
BYCXVYFNGCZEQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituent placement, protective groups, or functional group modifications. Key comparisons include:
Physicochemical Properties
- Solubility: this compound is likely less water-soluble than its hydrochloride salt analog () but more soluble than non-polar derivatives like Methyl 4-acetamido-2-hydroxybenzoate due to the hydroxyl group’s polarity .
- Stability: The hydroxyl group may increase susceptibility to oxidation compared to Methyl 2-benzoylamino-3-oxobutanoate (), which lacks aromatic hydroxyls but contains a stable benzoyl group.
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